
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Descripción general
Descripción
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate is an organic compound that features a benzyl group attached to a 2-(4-hydroxypyrazol-1-yl)acetate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields of research and industry , which could be helpful in developing new useful derivatives.
Pharmacokinetics
. This could impact its bioavailability and distribution within the body.
Action Environment
. Environmental factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-hydroxypyrazol-1-yl)acetate typically involves the reaction of benzyl bromide with 2-(4-hydroxypyrazol-1-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-(4-hydroxypyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the hydroxyl group yields a ketone or aldehyde derivative.
- Reduction of the ester group produces the corresponding alcohol.
- Substitution reactions result in various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Benzyl 2-(4-hydroxypiperidin-1-yl)acetate: Similar structure but with a piperidine ring instead of a pyrazole ring.
Benzyl 2-(4-hydroxyimidazol-1-yl)acetate: Contains an imidazole ring, offering different chemical properties and reactivity.
Uniqueness: Benzyl 2-(4-hydroxypyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and bioactive molecules.
Propiedades
IUPAC Name |
benzyl 2-(4-hydroxypyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-6-13-14(7-11)8-12(16)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHTKGWCGSGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



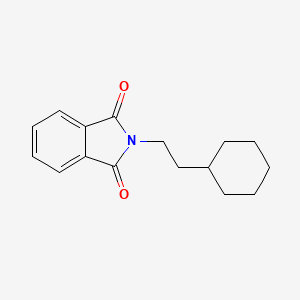
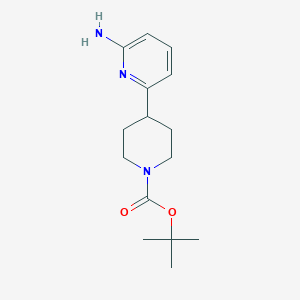
![3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1404196.png)
![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)
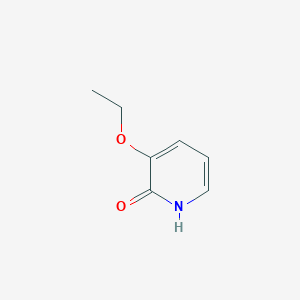

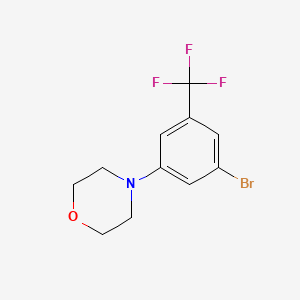
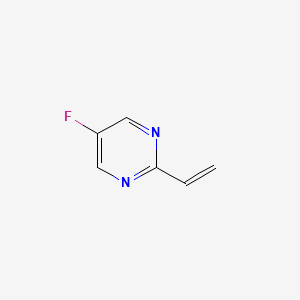
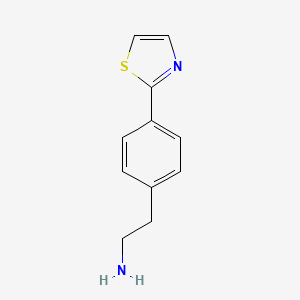
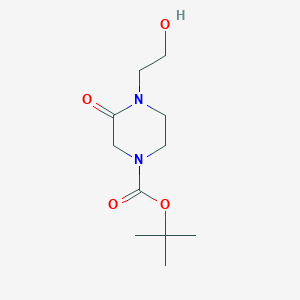
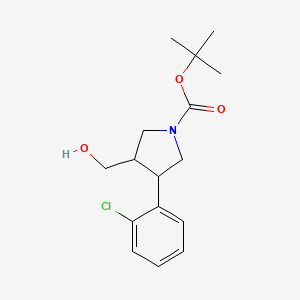
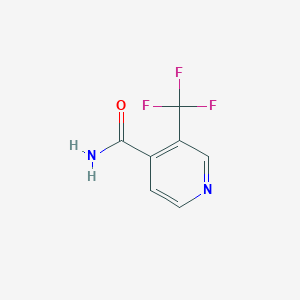
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)
